
Trifenilantimonio
Descripción general
Descripción
Triphenylantimony: is an organometallic compound with the chemical formula (C6H5)3Sb . It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene and toluene
Aplicaciones Científicas De Investigación
Chemistry: Triphenylantimony is used as a precursor for the synthesis of other organometallic compounds. It is also used as a ligand in coordination chemistry .
Biology and Medicine: Research is ongoing to explore the potential biological activities of triphenylantimony(III) and its derivatives. Some studies suggest that these compounds may have antimicrobial and anticancer properties .
Industry: In the industrial sector, triphenylantimony(III) is used as a catalyst in polymerization reactions and as an additive in lubricants and flame retardants .
Mecanismo De Acción
Target of Action
Triphenylantimony, also known as Triphenylantimony(III), primarily targets the enzyme Glutathione S-transferase A1 . This enzyme plays a crucial role in the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .
Mode of Action
The exact mechanism of action of Triphenylantimony remains unclear. It is suggested that triphenylantimony combines with sulfhydryl groups, including those in several enzymes important for tissue respiration . This interaction leads to changes in the function of these enzymes, thereby affecting the biochemical processes in which they are involved.
Biochemical Pathways
For instance, the interaction with Glutathione S-transferase A1 can affect the detoxification processes in the body, as this enzyme is involved in the conjugation of reduced glutathione to various toxic compounds .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Triphenylantimony is limited. It is known that the compound is solid in state and has a melting point of 52-54 °c and a boiling point of 377 °c . Its water solubility is very low, at 0.012 g/L , which could impact its bioavailability.
Result of Action
Its interaction with enzymes like glutathione s-transferase a1 can potentially lead to changes in the detoxification processes in the body .
Action Environment
The action, efficacy, and stability of Triphenylantimony can be influenced by various environmental factors. For instance, its low water solubility could affect its distribution and action in aqueous environments within the body . Furthermore, its stability could be affected by factors such as temperature and pH.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triphenylantimony can be synthesized through various methods. One common method involves the reaction of antimony trichloride with phenylmagnesium bromide in anhydrous ether. The reaction proceeds as follows:
SbCl3+3C6H5MgBr→(C6H5)3Sb+3MgBrCl
The reaction mixture is typically refluxed, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production of triphenylantimony(III) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Triphenylantimony undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentavalent antimony compounds.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Complex Formation: It forms complexes with various ligands, including oxygen and nitrogen donors.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Substitution: Halogens such as chlorine or bromine are used under controlled conditions.
Complex Formation: Ligands such as pyridine or phosphines are used in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Pentavalent antimony compounds such as triphenylantimony(V) dichloride.
Substitution: Halogenated derivatives such as triphenylantimony dichloride.
Complex Formation: Various organometallic complexes.
Comparación Con Compuestos Similares
Triphenylarsine: Similar structure but contains arsenic instead of antimony.
Triphenylbismuth: Contains bismuth instead of antimony.
Triphenylphosphine: Contains phosphorus instead of antimony.
Uniqueness: Triphenylantimony is unique due to its specific reactivity and coordination chemistry. Unlike its analogs, it forms more stable complexes with certain ligands and exhibits distinct oxidation states .
Propiedades
IUPAC Name |
triphenylstibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Sb/c3*1-2-4-6-5-3-1;/h3*1-5H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYVMSPIJIWUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052269 | |
| Record name | Triphenylstibine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige crystalline powder; [PMC MSDS] | |
| Record name | Triphenylantimony | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21790 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000973 [mmHg] | |
| Record name | Triphenylantimony | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21790 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
603-36-1 | |
| Record name | Triphenylantimony | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylstibine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylantimony | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stibine, triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylstibine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylstibine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLSTIBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1X1263AMM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of Triphenylantimony(III) with organic compounds containing sulfur and selenium?
A1: Triphenylantimony(III) demonstrates versatile reactivity with organosulfur and organoselenium compounds. For instance, it reacts with dibenzyl diselenide in the presence of oleylamine to yield ultralong Sb2Se3 nanowires []. This reaction highlights the potential of Triphenylantimony(III) as a precursor for synthesizing nanomaterials with tailored properties. Additionally, research indicates that Triphenylantimony(III) can participate in redox equilibria with trialkylphosphineselenides in the presence of triphenylantimony(V) bistriflate, leading to the formation of novel diphosphonium diselenide cations [].
Q2: How does the structure of Schiff bases influence their reactivity with Triphenylantimony(III)?
A2: Studies show that Triphenylantimony(III) reacts with a variety of Schiff bases containing N,S donor atoms in a 1:1 molar ratio []. The structure of the Schiff base, particularly the substituent (R) on the imine carbon, influences the final product. For example, reactions with Schiff bases containing R = C6H5, 4-ClC6H4, 4-BrC6H4, and 4-CH3C6H4 all yield phenylantimony(III) derivatives with a five-coordinate antimony center, suggesting the steric and electronic properties of the substituent do not significantly hinder the coordination [].
Q3: Can Triphenylantimony(III) be used to synthesize organometallic antimony(V) compounds?
A3: Yes, research indicates that Triphenylantimony(III) can be oxidized to form antimony(V) derivatives. For example, reacting Triphenylantimony(III) with dihydric phenols and tert-butyl hydroperoxide leads to the formation of various antimony(V) compounds []. This oxidative pathway expands the synthetic utility of Triphenylantimony(III) in organometallic chemistry.
Q4: What spectroscopic techniques are useful for characterizing Triphenylantimony(III) derivatives?
A4: A combination of spectroscopic methods is crucial for characterizing Triphenylantimony(III) derivatives. Infrared (IR) spectroscopy helps identify the presence of specific functional groups and their coordination modes [, ]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, provides valuable information about the structure and bonding environment around the antimony center [, ]. Elemental analysis confirms the composition of the synthesized compounds, while molecular weight determination methods assist in establishing their molecular formula [, ].
Q5: What are the potential applications of Triphenylantimony(III) derived materials?
A5: The unique properties of Triphenylantimony(III) derivatives make them promising candidates for various applications. For instance, Sb2Se3 nanowires synthesized using Triphenylantimony(III) have shown highly enhanced photothermal responses compared to their bulk counterparts []. This enhanced response suggests potential applications in photothermal therapy, solar energy conversion, and photocatalysis. Furthermore, the exploration of Triphenylantimony(III) in synthesizing new phosphorus-chalcogen compounds [] paves the way for developing novel materials with potential applications in catalysis and materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
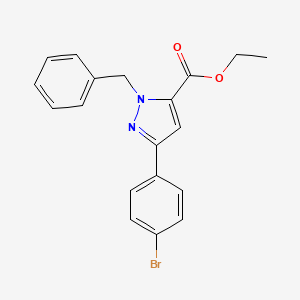

![Ethyl 4-(3-{[(tert-butoxycarbonyl)amino]methyl}anilino)benzoate](/img/structure/B1630310.png)

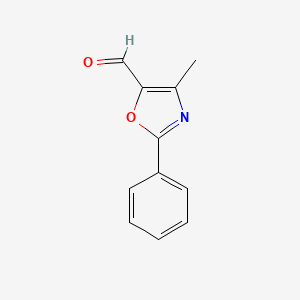


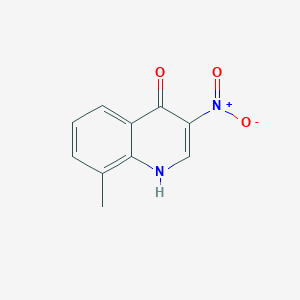
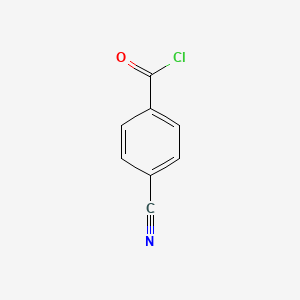
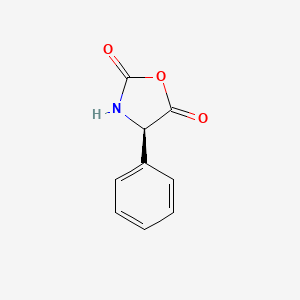


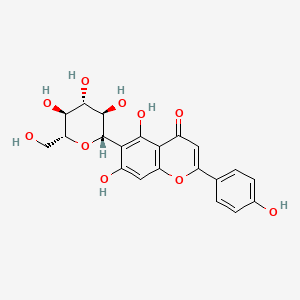
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B1630333.png)
